molecular formula C19H17BrO2 B14233755 (Anthracen-9-YL)methyl 2-bromo-2-methylpropanoate CAS No. 406679-87-6

(Anthracen-9-YL)methyl 2-bromo-2-methylpropanoate

Cat. No.: B14233755
CAS No.: 406679-87-6
M. Wt: 357.2 g/mol
InChI Key: YMSUJJVHLSSLAI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Anthracen-9-YL)methyl 2-bromo-2-methylpropanoate typically involves the esterification of anthracene-9-methanol with 2-bromo-2-methylpropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification systems can help in achieving consistent product quality and minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

(Anthracen-9-YL)methyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The anthracene moiety can undergo oxidation to form anthraquinone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the bromine atom.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include anthracen-9-ylmethyl 2-iodo-2-methylpropanoate and other substituted derivatives.

    Oxidation Reactions: Major products include anthraquinone derivatives.

    Reduction Reactions: Products include anthracen-9-ylmethyl alcohol and related hydrocarbons.

Scientific Research Applications

(Anthracen-9-YL)methyl 2-bromo-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the development of advanced materials, including organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of (Anthracen-9-YL)methyl 2-bromo-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, affecting its replication and transcription processes. Additionally, the compound can undergo metabolic transformations that generate reactive intermediates, which may interact with cellular components and modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Anthracen-9-ylmethyl 2-chloro-2-methylpropanoate
  • Anthracen-9-ylmethyl 2-iodo-2-methylpropanoate
  • Anthracen-9-ylmethyl 2-fluoro-2-methylpropanoate

Uniqueness

(Anthracen-9-YL)methyl 2-bromo-2-methylpropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and material science.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

406679-87-6

Molecular Formula

C19H17BrO2

Molecular Weight

357.2 g/mol

IUPAC Name

anthracen-9-ylmethyl 2-bromo-2-methylpropanoate

InChI

InChI=1S/C19H17BrO2/c1-19(2,20)18(21)22-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,12H2,1-2H3

InChI Key

YMSUJJVHLSSLAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31)Br

Origin of Product

United States

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